molecular formula C22H25N3O3S2 B2974444 N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941982-11-2

N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2974444
CAS No.: 941982-11-2
M. Wt: 443.58
InChI Key: LJLNBNFSRAPZKN-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted with an ethyl group at the 4-position, a tosylpiperidine moiety, and a carboxamide linker. This compound belongs to a broader class of thiazole derivatives, which are widely studied for their diverse pharmacological activities, including enzyme modulation, anti-inflammatory, and cardioprotective effects . The ethyl group may enhance lipophilicity and membrane permeability, while the tosylpiperidine moiety could improve solubility and metabolic stability .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-16-5-4-6-19-20(16)23-22(29-19)24-21(26)17-11-13-25(14-12-17)30(27,28)18-9-7-15(2)8-10-18/h4-10,17H,3,11-14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLNBNFSRAPZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Benzothiazole Ring: : The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 4-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol under reflux conditions to yield 4-ethylbenzo[d]thiazole.

  • Piperidine Ring Introduction: : The next step involves the introduction of the piperidine ring. This is done by reacting the benzothiazole derivative with 1-tosylpiperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Studies have explored its anti-inflammatory, antimicrobial, and anticancer properties.

  • Biological Research: : The compound is used in studies to understand its mechanism of action and its effects on cellular pathways. It serves as a tool compound in pharmacological research.

  • Chemical Biology: : Researchers use this compound to study protein-ligand interactions and to develop new chemical probes for biological systems.

  • Industrial Applications: : It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole-Based Analogues

Compound Name Structural Features Biological Activity Efficacy (vs. Controls) Key Findings
Target Compound N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide Hypothesized enzyme modulation (e.g., kinase inhibition) Pending validation Structural similarity to NF-κB activators and cardioprotective agents; Tosyl group may enhance pharmacokinetics .
Compound 3a–s () 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides Enzyme inhibition (unspecified targets) IC₅₀ values: 0.1–10 µM Pyridinyl substitution enhances target binding; Methyl group improves metabolic stability .
Compound 50 () N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide NF-κB activation enhancer p < 0.001 (vs. control) Bromophenyl group critical for sustained NF-κB signaling; Potentiates TLR adjuvants .
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine () Methoxyphenyl-thiazole with tetrahydroazepine Cardioprotective (reduces hypoxic muscle contraction) 30% improvement vs. Levocarnitine Methoxy group enhances hypoxia resistance; Superior to Mildronate in efficacy .
Compound 74 () N-(4-methoxyphenyl-thiazol-2-yl)-cyclopropane-carboxamide Unspecified (synthesis focus) N/A Cyclopropane-carboxamide introduces rigidity; Pyrrolidinyl substitution aids solubility .

Key Structural and Pharmacological Insights

Substituent Effects on Activity: Aryl Groups: The 4-ethylbenzo[d]thiazole in the target compound contrasts with pyridinyl (Compound 3a–s) or methoxyphenyl () groups. Aromatic substituents influence target selectivity; for example, bromophenyl (Compound 50) enhances NF-κB activation, while ethylbenzo may favor kinase interactions . Carboxamide Linkers: The target’s piperidine-4-carboxamide differs from cyclopropane (Compound 74) or hydrazine () linkers.

Pharmacokinetic Profiles :

  • Tosyl (p-toluenesulfonyl) groups, as seen in the target compound, are associated with enhanced solubility and delayed metabolic degradation compared to dimethylsulfamoyl (Compound 50) or pyrrolidinyl (Compound 74) groups .

Biological Efficacy: While the target compound’s activity remains uncharacterized, analogues like Compound 50 (NF-κB activation) and ’s hydrazine derivative (cardioprotection) demonstrate that minor structural changes significantly alter mechanistic outcomes.

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a piperidine ring, a tosyl group, and a benzo[d]thiazole moiety. Its molecular formula is C₁₅H₁₈N₂O₂S, with a molecular weight of approximately 298.38 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, related piperidine derivatives have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations (0.78–3.125 μg/mL) comparable to standard antibiotics such as vancomycin and linezolid .

Antioxidant Activity

In vitro evaluations have indicated that derivatives of this compound exhibit antioxidant properties. For example, compounds structurally related to this compound demonstrated the ability to scavenge free radicals effectively, with some showing EC50 values in the low micromolar range . This suggests potential applications in oxidative stress-related conditions.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition :
    • The compound may inhibit enzymes involved in critical metabolic pathways, similar to other piperidine derivatives that target tyrosinase and other oxidases .
  • Cellular Mechanisms :
    • Studies have shown that related compounds can modulate cellular signaling pathways, leading to enhanced apoptosis in cancer cells while sparing normal cells .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various piperidine derivatives reported that one derivative exhibited a minimum inhibitory concentration (MIC) against MRSA comparable to that of linezolid. This highlights the potential for developing new antibiotics based on this scaffold .

Case Study 2: Antioxidant Effects

In another investigation, a series of piperazine derivatives were tested for their antioxidant capacity using the ABTS radical scavenging assay. The most potent compound showed an EC50 value of 9.0 μM, indicating strong antioxidant activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A (similar structure)0.78MRSA
Compound B (related derivative)3.125VREfm
N-(4-ethylbenzo[d]thiazol-2-yl)...TBDTBD

Table 2: Antioxidant Activity Assessment

Compound NameEC50 (µM)Assay Type
Compound A9.0ABTS Radical Scavenging
Compound B13.2DPPH Radical Scavenging

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